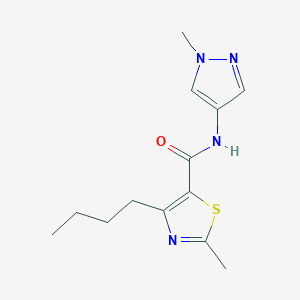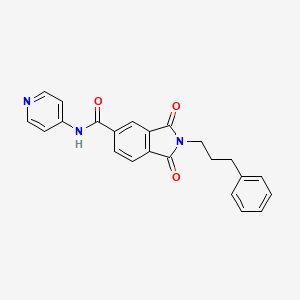![molecular formula C20H18ClN3O2 B11028144 Ethyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11028144.png)
Ethyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a pyrimidine ring The presence of the 4-chlorophenyl group and the ethyl ester functionality further adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzimidazole with ethyl acetoacetate in the presence of a suitable catalyst, such as acetic acid. This reaction forms an intermediate, which is then subjected to cyclization with 4-chlorobenzaldehyde under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other similar compounds, such as:
Benzimidazole Derivatives: These compounds share the benzimidazole core structure and exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Pyrimido[1,2-a]benzimidazole Derivatives: These compounds have a similar fused ring system and are known for their pharmacological potential, including as antiviral and anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester functionality, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H18ClN3O2 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C20H18ClN3O2/c1-3-26-19(25)17-12(2)22-20-23-15-6-4-5-7-16(15)24(20)18(17)13-8-10-14(21)11-9-13/h4-11,18H,3H2,1-2H3,(H,22,23) |
InChI Key |
DQHTYICOSPWQPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028064.png)
![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B11028088.png)
![3-methoxy-N-{[4-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)phenyl]sulfonyl}benzamide](/img/structure/B11028095.png)
![12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11028098.png)

![2-(2-pyridyl)-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11028111.png)

![4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11028119.png)
![Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028126.png)
![Ethyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11028135.png)
![3,3'-Sulfanediylbis[1-(4-methylphenyl)pyrrolidine-2,5-dione]](/img/structure/B11028140.png)
![methyl {[5-(2-methoxy-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}acetate](/img/structure/B11028143.png)
![Tetramethyl 9'-[{4-[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-ylidene]-1,2,2-trimethyl-3-thioxo-1,2,3,4-tetrahydroquinolin-6-yl}(phenyl)methyl]-5',5',6'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thi](/img/structure/B11028145.png)
![4,6-dimethyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine](/img/structure/B11028151.png)
